![molecular formula C31H48N8O3 B11937539 6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, amino, and piperazinyl groups. The presence of these groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Formation of the Pyrazine Core: The pyrazine core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as ethyl, methoxy, and amino groups are introduced through substitution reactions.
Coupling Reactions: The final step often involves coupling reactions to attach the anilino and piperidinyl groups to the pyrazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can be achieved through the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions. Additionally, purification methods such as chromatography and crystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide include:
- 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-((tetrahydro-2H-pyran-4-yl)amino)pyrazine-2-carboxamide
- 6-ethyl-3-((3-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-5-(((1r,4r)-4-methoxycyclohexyl)amino)pyrazine-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of both methoxy and amino groups, along with the complex pyrazine core, distinguishes it from other similar compounds and may confer unique properties in terms of reactivity and biological effects.
Propriétés
Formule moléculaire |
C31H48N8O3 |
|---|---|
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C31H48N8O3/c1-5-25-30(33-21-6-9-24(41-3)10-7-21)36-31(28(35-25)29(32)40)34-22-8-11-26(27(20-22)42-4)39-14-12-23(13-15-39)38-18-16-37(2)17-19-38/h8,11,20-21,23-24H,5-7,9-10,12-19H2,1-4H3,(H2,32,40)(H2,33,34,36) |
Clé InChI |
KBHZCRDGGWIHQF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCC(CC5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


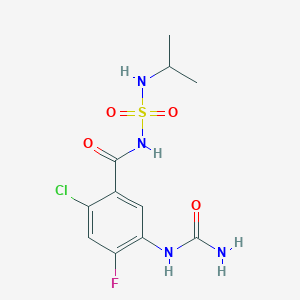

![1-Chloro-5,8-dioxa-2-thiaspiro[3.4]octane 2,2-dioxide](/img/structure/B11937495.png)
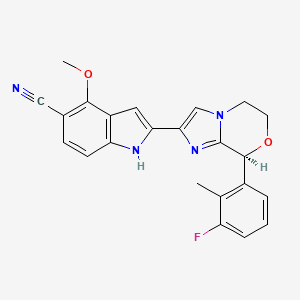
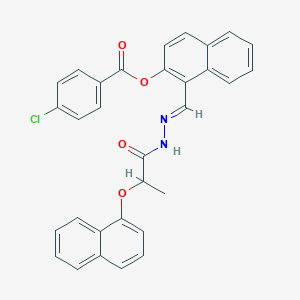


![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
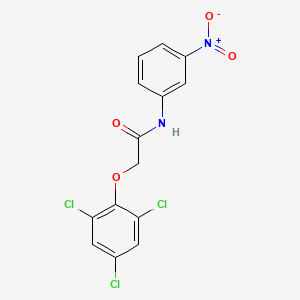
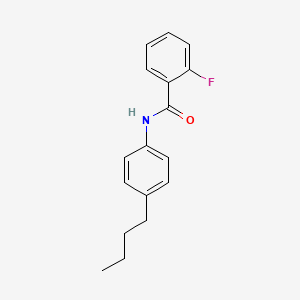

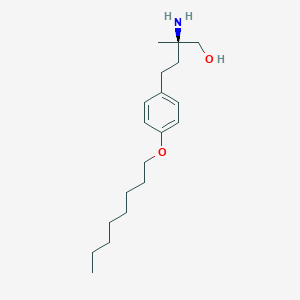
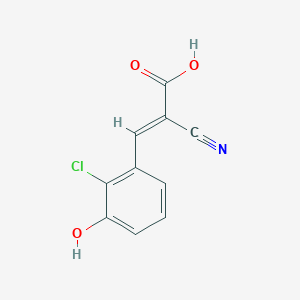
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
